Metalkonium

Description

Metalkonium (commonly referred to as This compound chloride in its ionic form) is a quaternary ammonium compound primarily utilized as a disinfectant and antiseptic agent in clinical and surgical settings . It belongs to the broader class of alkylammonium salts, which are characterized by their cationic surfactant properties, enabling disruption of microbial cell membranes. This compound chloride is listed under the CAS/HS classification 292429, a category that includes structurally or functionally analogous compounds such as Neostigmine bromide and Niclosamide . Its primary applications include surface disinfection, instrument sterilization, and topical antisepsis due to its broad-spectrum efficacy against bacteria, fungi, and enveloped viruses .

Properties

CAS No. |

73091-68-6 |

|---|---|

Molecular Formula |

C23H41N2O+ |

Molecular Weight |

361.6 g/mol |

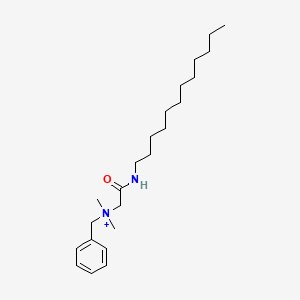

IUPAC Name |

benzyl-[2-(dodecylamino)-2-oxoethyl]-dimethylazanium |

InChI |

InChI=1S/C23H40N2O/c1-4-5-6-7-8-9-10-11-12-16-19-24-23(26)21-25(2,3)20-22-17-14-13-15-18-22/h13-15,17-18H,4-12,16,19-21H2,1-3H3/p+1 |

InChI Key |

DYKFIFLJEJVONL-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C[N+](C)(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Metalkonium chloride can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of dodecylamine with benzyl chloride in the presence of a base, followed by quaternization with dimethyl sulfate . The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound chloride often involves large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Metalkonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound chloride into its reduced forms.

Substitution: The chloride ion in this compound chloride can be substituted with other anions or functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound chloride include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired outcome, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Metalkonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of metalkonium chloride involves its interaction with cell membranes. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis . This property makes it effective as an antimicrobial agent and in applications requiring membrane disruption.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Metalkonium’s properties, it is compared below with two structurally and functionally related compounds: Neostigmine bromide and Niclosamide . These comparisons are based on their pharmacological classifications, mechanisms of action, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Similarities

- Shared Classification (292429) : All three compounds fall under HS code 292429, indicating their inclusion in the group of nitrogen-containing heterocyclic or ammonium-based pharmaceuticals .

- Cationic Properties : this compound and Neostigmine bromide both feature quaternary ammonium groups, which contribute to their solubility in aqueous environments and interaction with negatively charged biological targets (e.g., microbial membranes or acetylcholinesterase) .

Efficacy and Limitations

- Advantages of this compound: Rapid action against vegetative bacteria (e.g., Staphylococcus aureus, Escherichia coli) . Low corrosivity compared to phenolic disinfectants.

- Limitations: Ineffective against bacterial spores and non-enveloped viruses (e.g., norovirus) . Reduced activity in organic matter-rich environments due to surfactant binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.